![molecular formula C13H9ClFNO2 B2640224 [2-(4-Chloro-3-fluorophenoxy)phenyl](hydroxyimino)methane CAS No. 451485-70-4](/img/structure/B2640224.png)
[2-(4-Chloro-3-fluorophenoxy)phenyl](hydroxyimino)methane
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Description
“2-(4-Chloro-3-fluorophenoxy)phenylmethane” is a chemical compound. It is a structural analog of the state-dependent Na+ channel blocker V102862 . It has been studied for its potential in treating pain states .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .Scientific Research Applications
Synthesis and Characterization
One significant area of scientific research involving [2−(4−Chloro−3−fluorophenoxy)phenyl](hydroxyimino)methane focuses on the synthesis and characterization of new chemical compounds. For instance, research on the synthesis and characterization of new tridentate iminooxime ligands and their Co(III) complexes highlights the development of compounds through the condensation process, revealing insights into their structural and chemical properties based on elemental analyses, AAS, FT-IR, 1H- and 13C-NMR spectra, mass spectra, magnetic susceptibility measurements, and molar conductivity (Mutlu & Irez, 2008).
Protonation and pKa Values
Another research area involves studying the protonation of phenolic compounds in concentrated aqueous sulfuric acid, determining pKa values using 13C NMR spectroscopy. This study provides detailed insights into the protonation behavior of phenols and their derivatives, contributing to a deeper understanding of their chemical reactivity and interactions (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Crystal Structure Analysis
Research on the synthesis and crystal structure of phenolic compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, focuses on understanding the molecular arrangement and interactions within crystals. This study highlights the formation of strong intermolecular hydrogen bonds and predicts applications in fluoro-containing materials, providing a basis for synthesizing organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Ecological Impacts of Organic Contaminants
The development of high-throughput assays to evaluate the ecotoxicity of organic contaminants in biosolids, such as antimicrobial agents, addresses the need for rapid screening methods to assess ecological impacts. This research contributes to understanding the environmental effects of nonregulated contaminants and offers a novel assay for denitrification inhibition (Holzem, Stapleton, & Gunsch, 2014).
Polymer Synthesis and Applications
Investigations into the synthesis and structural characteristics of bis-hydroxy compounds and their applications in creating organic polymers and indicators demonstrate the versatility of phenolic compounds in material science. Such research explores the potential of these compounds in synthesizing materials with specific properties, such as three-state indicators for various applications (Sarma & Baruah, 2004).
properties
IUPAC Name |
(NZ)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLDYWJGIQJRP-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)OC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-3-fluorophenoxy)phenyl](hydroxyimino)methane |
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